Structural Differentiation: Ortho-Amino with Meta-Trifluoromethyl vs. Anthranilic Acid Derivatives
4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid differs fundamentally from anthranilic acid derivatives such as flufenamic acid (CAS 530-78-9) in the position of the carboxylic acid group: this compound bears the carboxylic acid at the 4-position (para) of one phenyl ring, whereas flufenamic acid has the carboxylic acid at the 2-position (ortho) directly on the same ring bearing the amino/trifluoromethyl-anilino substitution [1]. Additionally, the amino group in this compound is directly attached to the phenyl ring as a primary amine (2-amino), creating a distinct hydrogen-bond donor/acceptor profile compared to the secondary aniline nitrogen found in flufenamic acid .
| Evidence Dimension | Carboxylic acid position on biaryl scaffold |
|---|---|
| Target Compound Data | Carboxylic acid at 4-position (para) of terminal phenyl ring |
| Comparator Or Baseline | Flufenamic acid: carboxylic acid at 2-position (ortho) on anthranilic acid core |
| Quantified Difference | Structural connectivity: para-carboxylic acid biphenyl vs. ortho-carboxylic acid anthranilate |
| Conditions | Structural analysis based on canonical SMILES and IUPAC nomenclature |
Why This Matters
The para-carboxylic acid positioning enables distinct vectorial growth in fragment-based drug design and provides a different exit vector for linker attachment compared to ortho-carboxylic acid anthranilates.
- [1] RCSB PDB. FLF Ligand Summary: Flufenamic acid (2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid). 2020. View Source
